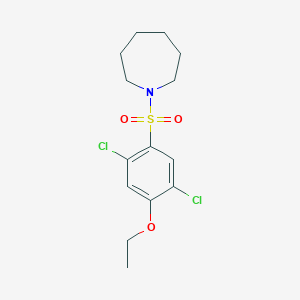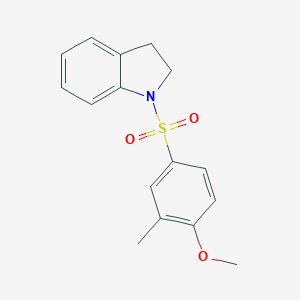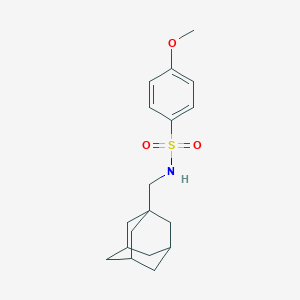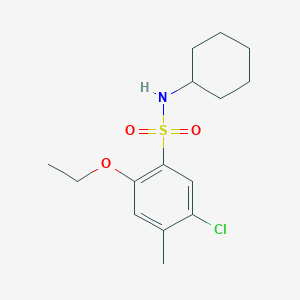
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane, also known as DABSO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DABSO is a sulfonyl azepane derivative that has been synthesized by several methods, each with its advantages and limitations.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane is not fully understood, but it is believed to act as an inhibitor of certain enzymes and biomolecules. 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been shown to inhibit the binding of certain biomolecules, such as DNA and RNA.
Biochemical and Physiological Effects:
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane has several advantages for lab experiments, including its high purity and yield, as well as its stability and ease of handling. However, it also has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane. One area of research is the development of new synthetic methods for 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane and its potential applications in the treatment of various diseases. Additionally, the use of 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane in materials science and other fields is an area of ongoing research.
Synthesemethoden
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane can be synthesized by several methods, including the reaction of 1-azepanemethanamine with 2,5-dichloro-4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-azepanemethanamine with 2,5-dichloro-4-ethoxybenzenesulfonyl isocyanate in the presence of a base such as pyridine. Both methods yield 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane with high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane has shown promising results in the treatment of cancer and other diseases. In biochemistry, 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane has been used as a tool to study the mechanism of action of enzymes and other biomolecules. In materials science, 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane has been used to synthesize new materials with unique properties.
Eigenschaften
Produktname |
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane |
|---|---|
Molekularformel |
C14H19Cl2NO3S |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H19Cl2NO3S/c1-2-20-13-9-12(16)14(10-11(13)15)21(18,19)17-7-5-3-4-6-8-17/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
NIIKGOWGTSBFFB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCCC2)Cl |
Kanonische SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)





![[(2R,3S,4E,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-(fluoromethylidene)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B223388.png)
![2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B223393.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B223399.png)